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molecular formula C14H19BrO B3180445 2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 168082-64-2

2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No. B3180445
M. Wt: 283.2 g/mol
InChI Key: YWEGYQWOTPKCMT-UHFFFAOYSA-N
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Patent
US06545049B1

Procedure details

To a solution of 2-bromophenol (10 g, 57.8 mmol) and 2,5-dichloro-dimethyl hexane (13.04 g, 69.36 mmol) in 160 mL anhydrous CH2Cl2 at 5° C. was added, portionwise, AlCl3 (2.31 g, 17.34 mmol). Upon addition of AlCl3, HCl gas evolution was observed. The solution changed from yellow to reddish orange. The reaction solution was kept at 5-20° C. for two hours and then allowed to stir at room temperature overnight. The reaction mixture was poured into 160 g of ice and extracted with 160 mL CHCl3). The organic phase was washed with water, aqueous, saturated NaHCO3, saturated NaCl and dried (Na2SO4). The organic solution was then concentrated in vacuo and chromatographed (5 to 10% EtOAc/hexane) to provide 12.83 g of 2-bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a white solid in 80% yield. 1H NMR (400 MHz, CDCl3) δ 7.34(s, 1H, aromatic), 6.93(s, 1H, aromatic), 5.24(s, 1H, phenolic OH), 1.64(s; 4H, 2CH2), 1.23(s, 6H, 2CH3), 1.22(s, 6H, 2CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.04 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
160 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl[C:10]([CH3:18])([CH2:12][CH2:13][C:14]([CH3:17])(Cl)[CH3:15])[CH3:11].[Al+3].[Cl-].[Cl-].[Cl-].Cl>C(Cl)Cl>[Br:1][C:2]1[C:3]([OH:8])=[CH:4][C:5]2[C:14]([CH3:17])([CH3:15])[CH2:13][CH2:12][C:10]([CH3:18])([CH3:11])[C:6]=2[CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
13.04 g
Type
reactant
Smiles
ClC(C)(CCC(C)(Cl)C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
160 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 160 mL CHCl3)
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous, saturated NaHCO3, saturated NaCl and dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed (5 to 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2C(CCC(C2C=C1O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.83 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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